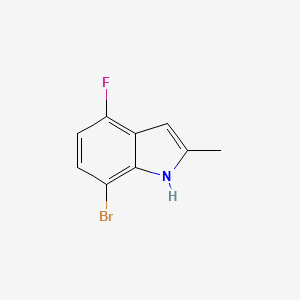

7-Bromo-4-fluoro-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-6-8(11)3-2-7(10)9(6)12-5/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYFLHWYHASGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 4 Fluoro 2 Methyl 1h Indole and Analogous Structures

Classical Indole (B1671886) Synthesis Approaches and Their Adaptations

Traditional methods for indole synthesis have remained cornerstones of heterocyclic chemistry for over a century. Their adaptation for the preparation of highly functionalized indoles, including those bearing halogen and alkyl groups, is critical for accessing complex molecular architectures.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust reaction that forms an indole from a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgyoutube.com The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent -sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849), yields the aromatic indole. wikipedia.orgnih.gov

The versatility of this method is demonstrated by its applicability to precursors bearing various substituents. For the synthesis of a molecule like 7-Bromo-4-fluoro-2-methyl-1H-indole, the logical starting materials would be (2-bromo-5-fluorophenyl)hydrazine and acetone (B3395972). The acid catalyst is a crucial component, with choices ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, BF₃, and polyphosphoric acid (PPA). wikipedia.orgalfa-chemistry.com The reaction's success with halogenated precursors makes it a viable, direct approach to compounds with the desired substitution pattern. For instance, the synthesis of richly functionalized indoles has been demonstrated through the reaction of 2-bromo-4-fluorophenylhydrazine hydrochloride with ethyl 2-(2-oxocyclohexyl)acetate, showcasing the method's tolerance for halogen substituents. researchgate.net

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reference |

| (Substituted) Phenylhydrazine | Aldehyde or Ketone | Brønsted or Lewis Acid, Heat | Substituted Indole | wikipedia.orgyoutube.com |

| 2-Bromo-4-fluorophenylhydrazine | Ethyl 2-(2-oxocyclohexyl)acetate | Acetic Acid, Reflux | Ethyl 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | researchgate.net |

| Phenylhydrazine | Acetone | Acid Catalyst | 2-Methylindole (B41428) | youtube.com |

The Reissert indole synthesis provides another classical route, typically starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The process begins with a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This is followed by a reductive cyclization, often using reagents like zinc in acetic acid or catalytic hydrogenation, which reduces the nitro group to an amine that subsequently cyclizes to form the indole ring, typically yielding an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be decarboxylated upon heating to give the corresponding indole. wikipedia.org

To synthesize a 7-bromo-4-fluoro substituted indole via this method, one would need to start with 1-bromo-4-fluoro-2-methyl-3-nitrobenzene (B567051). The applicability of the Reissert methodology to substituted o-nitrotoluenes allows for the preparation of various functionalized indoles. clockss.org The choice of reducing agent is critical and can influence the final product; for example, catalytic hydrogenation may yield the indole-2-carboxylate ester, while stronger reducing conditions like zinc in acetic acid tend to produce the corresponding carboxylic acid. youtube.com

| Starting Material | Key Reagents | Intermediate | Product | Reference |

| ortho-Nitrotoluene derivative | 1. Diethyl oxalate, Base (e.g., KOEt) | Ethyl o-nitrophenylpyruvate derivative | Indole-2-carboxylic acid derivative | wikipedia.orgresearchgate.net |

| Substituted o-nitrotoluene | 2. Reductive Cyclization (e.g., Zn/AcOH) | (after decarboxylation) Substituted Indole | wikipedia.org |

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction between an ortho-haloaniline (typically iodo-, bromo-, or chloro-) and a disubstituted alkyne. wikipedia.orgresearcher.life This method is highly valued for its ability to construct complex and polysubstituted indoles in a single step. wikipedia.org The reaction generally proceeds with high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. ub.edu

For a target like this compound, the Larock synthesis could employ 2-bromo-5-fluoro-1-iodoaniline and propyne. The standard catalytic system involves a palladium(II) source like Pd(OAc)₂, a base such as K₂CO₃ or NaOAc, and often an additive like LiCl. wikipedia.orgresearcher.life The scope of the reaction is broad, tolerating a wide variety of functional groups on both the aniline (B41778) and alkyne components, making it an excellent strategy for accessing diverse substitution patterns. researcher.life

| Precursor 1 | Precursor 2 | Catalyst System | Product | Reference |

| ortho-Iodoaniline | Disubstituted Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), LiCl | 2,3-Disubstituted Indole | wikipedia.orgub.edu |

| ortho-Bromoaniline or ortho-Chloroaniline | Disubstituted Alkyne | Pd catalyst, Ligand, Base, NMP (solvent) | 2,3-Disubstituted Indole | wikipedia.org |

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly relevant for the synthesis of 2-alkylindoles, which are not always easily accessible through other classical methods. wikipedia.org The traditional conditions are harsh, often requiring temperatures between 200–400 °C and strong bases like sodium or potassium alkoxides, which can limit its functional group tolerance. wikipedia.org

However, significant modifications have improved the reaction's utility. The Smith-Madelung synthesis, for example, uses organolithium reagents on N-trimethylsilyl anilines, and is applicable to substrates bearing halide groups. wikipedia.org More recently, a tandem Madelung synthesis using a mixed-base system of LiN(SiMe₃)₂ and CsF has been developed, which accommodates halogen-substituted N-methyl-o-toluidines and proceeds under milder conditions. organic-chemistry.org This modern variant could be adapted for the synthesis of this compound from N-(2-bromo-5-fluorophenyl)acetamide or a related precursor, demonstrating the enduring relevance of this classical transformation.

| Precursor | Base/Conditions | Key Feature | Product | Reference |

| N-acyl-o-toluidine | NaOEt or KOEt, 200-400 °C | High temperature, strong base | 2-Substituted Indole | wikipedia.org |

| 2-Alkyl-N-trimethylsilyl aniline + Ester | Organolithium reagent | Milder conditions, compatible with halides | Substituted Indole | wikipedia.org |

| N-methyl-o-toluidine + Methyl benzoate | LiN(SiMe₃)₂, CsF, 110 °C | One-pot, transition-metal-free, tolerates halogens | N-methyl-2-arylindole | organic-chemistry.org |

Modern and Sustainable Synthetic Strategies

Modern synthetic chemistry increasingly emphasizes efficiency, sustainability, and the ability to functionalize molecules with high precision. Metal-catalyzed reactions have become indispensable tools for achieving these goals in indole synthesis.

Transition metal catalysis offers a multitude of pathways for both the construction of the indole core and the late-stage functionalization of a pre-formed indole ring. mdpi.com Palladium-catalyzed reactions are particularly prominent, providing alternatives to classical methods like the Fischer synthesis by enabling the coupling of o-haloaniline derivatives with various partners. nsf.gov

Beyond ring formation, the direct C–H functionalization of the indole nucleus is a powerful strategy for introducing substituents at specific positions. While the pyrrole (B145914) ring (C2 and C3) is inherently more reactive, recent advances have enabled selective functionalization of the benzenoid ring.

C4-Functionalization : Palladium-catalyzed C–H fluoroalkylation at the C4 position has been achieved by using a removable directing group at the C3 position.

C7-Functionalization : The typically inert C7 position can be functionalized through several strategies. One approach involves the reduction of the indole to an indoline, directed C–H functionalization at C7, and subsequent reoxidation. acs.org Another elegant method uses a transient silyl directing group with an iridium catalyst to achieve direct C–H borylation at the C7 position of a free indole. acs.org

These modern catalytic methods provide a modular and highly adaptable toolkit for the synthesis of complex targets like this compound, allowing for the precise installation of bromo and fluoro groups onto an existing indole scaffold or the construction of the ring with these substituents already in place.

| Reaction Type | Catalyst/Metal | Position Functionalized | Description | Reference |

| C-H Fluoroalkylation | Palladium | C4 | Requires a removable directing group at C3. | |

| C-H Borylation | Iridium | C7 | Uses a transient silyl directing group on the indole nitrogen. | acs.org |

| C-H Arylation, etc. | Various (Pd, Rh, etc.) | C7 | Often proceeds via an indoline intermediate followed by reoxidation. | acs.org |

| Indole Synthesis | Palladium | Ring Formation | Oxidative cyclization of 2-alkenylanilines, accessible from o-haloanilines. | nsf.gov |

Metal-Free Synthetic Protocols for Halogenated Indoles

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes. These methods avoid the cost and potential toxicity associated with residual transition metals. acs.org One notable approach involves an oxidative-dearomatization-enabled strategy that assembles 2-trifluoromethyl NH-indole products from anilines using an organic oxidant, completely avoiding the need for a metal catalyst. nih.gov

Other metal-free strategies include C-H amination of N-Ts-2-alkenylanilines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant to generate a diverse range of substituted indoles. acs.orgresearchgate.net These protocols are operationally simple and robust. acs.orgresearchgate.net Mechanistic studies suggest these reactions can proceed through radical cations or aryne intermediates. nih.gov Such methods are particularly attractive for synthesizing halogenated indoles where the halogen can be incorporated into the starting aniline precursor.

Green Chemistry Approaches in Indole Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical synthesis through methods like using safer solvents, reducing reaction times, and improving energy efficiency. Microwave-assisted organic synthesis has emerged as a powerful tool in this domain, often leading to rapid, efficient, and environmentally friendly reactions for preparing indole derivatives. researchgate.nettandfonline.com

Other green approaches include the use of multicomponent reactions, which build complex molecules in a single step, and the use of environmentally benign solvents like water or ethanol. tandfonline.comresearchgate.net For example, innovative two-step reactions from inexpensive anilines using ethanol as a solvent and no metal catalyst have been developed to deliver the indole core under mild conditions. These methods align with the goals of sustainable chemistry by minimizing waste and avoiding hazardous reagents. researchgate.net

Regioselective Synthesis of Halogenated and Alkylated Indoles

Achieving precise control over the position of substituents on the indole ring is a central challenge in synthesizing specific target molecules like this compound.

Strategies for Direct Halogenation at Specific Positions (C-4, C-7)

The intrinsic electronic properties of the indole ring typically direct electrophilic substitution to the C3 position. Therefore, functionalization at the C4 and C7 positions on the benzene (B151609) portion of the ring requires specific strategies. acs.orgacs.org One of the most effective approaches is the use of a directing group (DG) attached to the indole nitrogen (N1) or the C3 position. acs.orgresearchgate.net

For instance, installing a directing group at the N1 position can facilitate metal-catalyzed C-H activation at the C7 position. acs.orgacs.org Similarly, a bulky group at the C3 position can direct functionalization to the C4 position. researchgate.net A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles (an analogous heterocyclic system) has been achieved using N-bromosuccinimide (NBS), demonstrating that direct halogenation at C7 is feasible with the correct substrate pre-functionalization. These chelation-assisted or sterically-driven methods are crucial for overcoming the natural reactivity patterns of the indole nucleus. acs.org

Regiocontrol in Methyl Group Introduction at C-2

Introducing a methyl group specifically at the C-2 position can be achieved through several reliable methods. The classic Fischer indole synthesis, which involves the cyclization of a phenylhydrazone, allows for the direct installation of a 2-methyl group by using acetone or a similar methyl ketone as the carbonyl component.

Alternatively, modern transition-metal-catalyzed methods provide excellent regiocontrol. Palladium-catalyzed reactions, for example, can be tailored to selectively functionalize the C2 position. nih.govresearchgate.net This can be accomplished through C-H activation protocols where the choice of ligands, solvents, or directing groups dictates the site of reaction. researchgate.net For instance, rhodium(III)-catalysis has been used for the site-selective thiolation of the C2-methyl group itself, illustrating the high level of control achievable with modern catalytic systems.

Addressing Isomer Formation in Multi-Substituted Indole Synthesis

The synthesis of multi-substituted indoles, such as this compound, presents a significant challenge in controlling regioselectivity. The indole core possesses multiple reactive sites, and the introduction of several substituents can lead to the formation of various constitutional isomers. The precise placement of functional groups is critical as the biological activity and material properties of the final compound are highly dependent on its specific isomeric form. Therefore, controlling the reaction to favor the desired isomer over others is a key consideration in synthetic design.

A primary factor influencing isomer distribution is the inherent reactivity of the indole ring. Electrophilic substitution, a common reaction for functionalizing indoles, typically occurs preferentially at the C3 position due to the high electron density at this site. However, the presence of existing substituents can significantly alter this reactivity pattern. Electron-donating or withdrawing groups on the benzene or pyrrole ring can direct incoming groups to other positions, such as C2, C4, C5, C6, or C7.

Several strategies have been developed to manage and control the formation of isomers in indole synthesis. These methodologies often rely on a deep understanding of reaction mechanisms and the electronic and steric effects of substituents.

Key Strategies for Regiocontrol:

Directing Groups: The use of directing groups is a powerful strategy to guide functionalization to a specific position. These groups can be temporarily installed on the indole nitrogen (N1) or at another position to sterically block or electronically deactivate certain sites, thereby favoring reaction at the desired location.

Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of catalyst and, particularly, the ligands coordinated to the metal center can profoundly influence regioselectivity. scispace.comjiaolei.group For instance, in palladium-catalyzed C-H functionalization reactions, specially designed ligands can enable selective activation of one C-H bond over another, leading to the preferential formation of one isomer. scispace.comjiaolei.group This has been demonstrated in oxidative Heck reactions where ligand development allowed for a switch between C2 and C3 selectivity. scispace.comjiaolei.group

Protecting Groups: The nucleophilicity of the indole nitrogen and the C3 position can be modulated through the use of protecting groups. An electron-withdrawing group on the indole nitrogen can decrease the nucleophilicity of the C3 position, potentially favoring substitution at the benzene ring, such as the C4 or C5 positions. nih.gov

Reaction Conditions: Parameters such as solvent, temperature, and the choice of acid or base catalyst can significantly impact the ratio of isomeric products. Halogen-induced cyclizations, for example, can exhibit different selectivities based on the solvent system; exo-cyclization to form indoles may be favored in protic solvents, while endo-cyclization might occur in aprotic solvents. nih.gov

Choice of Synthetic Route: Classical indole syntheses like the Fischer, Bartoli, or Leimgruber–Batcho methods offer different pathways to the indole core, and the choice of method can be dictated by the desired substitution pattern. The Fischer indole synthesis, for example, involves the acid-catalyzed rearrangement of a phenylhydrazone. The structure of the starting phenylhydrazine and the ketone or aldehyde determines the final substitution pattern, but mixtures of isomers can arise if the cyclization step can occur in multiple ways. mdpi.com

The following table summarizes how different synthetic parameters can be adjusted to influence the formation of specific indole isomers.

| Parameter | Method of Control | Desired Outcome | Example Reaction Type |

| Catalyst System | Selection of specific ligands (e.g., SOHP ligands) for the metal catalyst. scispace.comjiaolei.group | Switch regioselectivity between C2 and C3 positions. | Palladium-catalyzed Oxidative Heck Reaction scispace.comjiaolei.group |

| Protecting Group | Installation of an electron-withdrawing group on the indole nitrogen. nih.gov | Decrease C3 nucleophilicity to favor substitution at the C4/C5 positions. nih.gov | SEAr-based Intramolecular Cyclization nih.gov |

| Solvent | Changing from a protic (e.g., EtOH) to an aprotic (e.g., MeCN) solvent. nih.gov | Switch between exo-cyclization (indole formation) and endo-cyclization (quinoline formation). nih.gov | Halogen-Induced Cyclization nih.gov |

| Starting Materials | Strategic placement of substituents on the precursors. | Pre-determine the final substitution pattern of the indole product. | Fischer Indole Synthesis mdpi.com |

Ultimately, the successful synthesis of a specific multi-substituted indole like this compound often requires a multi-step approach where substituents are introduced in a carefully planned sequence. Post-synthesis separation of any undesired isomers through methods like chromatography is frequently necessary but optimizing the reaction to maximize the yield of the target compound remains a primary goal for synthetic chemists.

Mechanistic Investigations of 7 Bromo 4 Fluoro 2 Methyl 1h Indole Transformations

Reaction Pathways in Halogenation Processes

Halogenation is a fundamental transformation for modifying the indole (B1671886) core, and the existing substituents on the 7-bromo-4-fluoro-2-methyl-1H-indole ring direct the regiochemical outcome of these reactions.

Electrophilic Halogenation Mechanisms on Indole Systems

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. nih.gov The C3 position is generally the most nucleophilic and, therefore, the primary site for electrophilic substitution. researchgate.netquimicaorganica.org However, when the C3 position is already substituted, as in the case of 2-methylindoles, electrophilic attack can be directed to other positions. For this compound, the presence of a bromine atom at C7 and a fluorine atom at C4, both electron-withdrawing groups, deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. The methyl group at C2, being electron-donating, slightly activates the pyrrole (B145914) ring.

The mechanism of electrophilic halogenation typically involves the attack of the π-electron system of the indole on an electrophilic halogen source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). This attack forms a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. Subsequent deprotonation, usually by a weak base, restores the aromaticity of the indole ring, yielding the halogenated product.

Even with an electron-withdrawing trifluoromethyl group at the C2 position, indole has been shown to be highly reactive towards electrophiles, not requiring the addition of Lewis acids for halogenation to occur. mdpi.com In the case of this compound, further bromination would likely occur at the C5 or C6 position, as the C3 position is blocked and the C4 and C7 positions are already halogenated. The precise outcome would depend on the specific reaction conditions and the subtle interplay of electronic and steric effects.

Biohalogenation Mechanisms and Synthetic Mimicry in Indole Alkaloid Biosynthesis

Nature employs a variety of halogenating enzymes to incorporate halogen atoms into natural products, many of which are based on the indole scaffold. researchgate.net These enzymatic processes offer a green and highly selective alternative to traditional chemical methods. frontiersin.org Flavin-dependent halogenases (FDHs) are a major class of enzymes that catalyze the regioselective halogenation of tryptophan and other indole-containing substrates. nih.gov

The mechanism of FDHs involves the reaction of a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor with molecular oxygen and a halide ion to generate a highly reactive hypohalous acid (HOX) intermediate. dtu.dk This potent electrophile is then channeled through the enzyme's active site to the substrate, ensuring high regioselectivity. For example, the enzyme RebH can chlorinate tryptophan at the C7 position. youtube.com

Synthetic mimicry of these biohalogenation processes often involves the use of "biomimetic" reagents that generate electrophilic halogen species under mild conditions. These approaches aim to replicate the high selectivity observed in enzymatic reactions. The study of biohalogenation mechanisms provides valuable insights for the development of new, environmentally benign halogenation methods for complex molecules like this compound.

C-H Activation in Substituted Indole Scaffolds

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. nih.gov For substituted indoles, C-H activation offers a direct route to introduce new functional groups without the need for pre-functionalized starting materials. researchgate.net

Direct C2-H and C3-H Functionalization Mechanisms

The C-H bonds at the C2 and C3 positions of the indole ring are the most activated towards functionalization due to the electron-rich nature of the pyrrole ring. researchgate.net However, in this compound, the C2 position is occupied by a methyl group. Therefore, direct C-H activation would primarily target the C3-H bond.

Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, has been extensively used for the C-H functionalization of indoles. nih.govresearchgate.net These reactions often employ a directing group to achieve high regioselectivity. For instance, a carbonyl group at the C3 position can direct the arylation to the C4 position. acs.orgnih.gov In the absence of a directing group, functionalization often occurs at the most electronically favored position.

A plausible mechanism for the direct C3-H functionalization of this compound would involve the coordination of a metal catalyst to the indole nitrogen, followed by oxidative addition into the C3-H bond to form a metallacyclic intermediate. Subsequent reaction with an electrophile or coupling partner and reductive elimination would then yield the C3-functionalized product.

Role of Halogen-Bonded Complexes in Photochemical Activations

Recent research has highlighted the role of halogen-bonded complexes in promoting photochemical reactions. rsc.org Halogen bonding is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. nih.govbeilstein-journals.org In the context of C-H activation, the formation of a halogen-bonded complex can facilitate the generation of radical intermediates upon photoirradiation. beilstein-journals.org

For a molecule like this compound, the bromine atom at C7 could potentially act as a halogen bond donor. In the presence of a suitable Lewis base and a photosensitizer, irradiation with visible light could lead to the formation of an electron donor-acceptor (EDA) complex. researchgate.net This complex can then undergo a single-electron transfer (SET) process to generate a radical cation of the indole and a radical anion of the acceptor. The indole radical cation could then undergo further reactions, such as C-H functionalization.

Specifically, a photochemical method for the direct C2-H alkylation of indoles has been developed that utilizes the photochemical activity of halogen-bonded EDA complexes formed between α-iodosulfones and a sacrificial donor like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govbeilstein-journals.org This process generates reactive carbon-centered radicals under mild conditions that can then react with the indole. While this method targets the C2 position, similar principles could potentially be adapted for the functionalization of other positions on the indole ring.

Cyclization and Annulation Mechanisms Relevant to Indole Formation

The synthesis of the indole core itself can be achieved through various cyclization and annulation strategies. researchgate.netmdpi.com Understanding these mechanisms is relevant as they can be adapted to synthesize substituted indoles like this compound or to further elaborate its structure.

One common strategy involves the palladium-catalyzed annulation of ortho-haloanilines with alkynes (the Larock indole synthesis) or ketones. organic-chemistry.org For example, the synthesis of 3-aryl-4-fluoro-2-substituted-1H-indoles can be achieved via a cascade Sonogashira-Cacchi reaction. mdpi.com The mechanism of such reactions typically involves the oxidative addition of the palladium catalyst to the carbon-halogen bond of the aniline (B41778) derivative, followed by alkyne insertion and subsequent intramolecular cyclization onto the aniline nitrogen. Reductive elimination then regenerates the catalyst and yields the indole product.

Metal-free cyclization methods have also been developed. chim.it For instance, the iodine-mediated intramolecular cyclization of enamines can produce 3H-indoles. acs.org This reaction is proposed to proceed through the formation of an iodonium (B1229267) intermediate, followed by intramolecular electrophilic aromatic substitution. Base-promoted annulation of ortho-alkynylanilines is another effective metal-free approach. chim.it

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on fluoroarenes can be utilized. For instance, the reaction of a fluoroarene with a primary amine can generate an N-aryl-substituted secondary amine intermediate, which can then undergo spontaneous cycloisomerization to form the indole ring. acs.org The efficiency of such reactions is influenced by both steric hindrance and the electronic nature of the substituents on the indole ring. acs.org

Dearomative Cycloaddition Pathways

Dearomative cycloaddition reactions of indoles are powerful methods for the synthesis of complex, three-dimensional scaffolds from simple aromatic precursors. While no specific studies on this compound have been reported, the general principles of indole dearomatization can provide a framework for understanding its potential reactivity.

One common dearomative pathway for indoles is the [4+2] cycloaddition (Diels-Alder reaction), where the indole C2-C3 double bond acts as the dienophile. However, the aromaticity of the indole ring presents a significant energy barrier to this type of reaction. To facilitate such cycloadditions, activation of the indole nucleus or the dienophile is typically required.

Another potential pathway is a [4+3] cycloaddition. For instance, studies on 3-alkenylindoles have shown that they can react with in situ-generated oxyallyl cations in a dearomative (4+3) cycloaddition to produce cyclohepta[b]indoles. nih.gov The feasibility of such a reaction with this compound would depend on the introduction of a suitable alkenyl group at the C3 position.

The substitution pattern of this compound would likely influence the regioselectivity and stereoselectivity of any potential cycloaddition. The steric bulk of the 7-bromo group could hinder the approach of reactants to that face of the molecule. Conversely, the electronic effects of the substituents would modulate the electron density of the C2-C3 double bond, affecting its reactivity as a dienophile.

Ring-Opening and Rearrangement Mechanisms in Indole Synthesis

Ring-opening and rearrangement reactions are fundamental to many classical and modern indole syntheses. While the synthesis of this compound is not detailed in the available literature, we can consider general indole synthetic routes that involve such mechanisms.

A pertinent example of a rearrangement in indole chemistry is the aza-Claisen rearrangement. A study has detailed the synthesis of indole-2-phosphonates from α-(arylamino)phosphonates, which proceeds through an aza-Claisen rearrangement to form a vinyl phosphonate (B1237965) intermediate that subsequently cyclizes. mdpi.com

Furthermore, rearrangements are often key steps in Fischer indole synthesis and related methods. These reactions typically involve the acid-catalyzed rearrangement of an arylhydrazone, leading to the formation of the indole ring. The specific substitution pattern on the aryl ring, such as the bromo and fluoro groups in the target molecule, can significantly impact the efficiency and regiochemistry of the cyclization step.

In the context of synthesizing this compound, a plausible synthetic strategy could involve a Fischer indole synthesis starting from (3-bromo-6-fluorophenyl)hydrazine and propanal or a related ketone. The mechanism would involve the formation of a hydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement (the key step of the Fischer indole synthesis) and subsequent loss of ammonia (B1221849) to afford the indole core. The electronic properties of the bromo and fluoro substituents would influence the rate and outcome of this rearrangement.

It is important to note that steric hindrance from the 7-bromo group might play a significant role in the reactivity of this compound. Some studies on other indole derivatives have shown that substitution at the 7-position can render the compound unreactive in certain transformations due to steric impediment. acs.orgacs.org

Computational and Theoretical Studies on Halogenated and Substituted Indoles

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and electronic properties of indole (B1671886) derivatives. These methods allow for a detailed examination of the electron distribution within the molecule, which governs its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) Applications to Indole Derivatives

Density Functional Theory (DFT) has become a primary computational tool for studying complex organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p), is widely employed to investigate the ground-state geometries and electronic structures of indole derivatives. chemrxiv.orgresearchgate.net

DFT calculations are routinely used to determine key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily excitable. DFT studies on substituted indoles have shown that substituents significantly modulate this gap. Electron-donating groups typically raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both leading to a smaller energy gap compared to the parent indole. researchgate.net

Furthermore, DFT calculations provide optimized molecular geometries, such as bond lengths and angles, which are often in excellent agreement with experimental data from X-ray crystallography. chemrxiv.org This validation underscores the reliability of DFT for creating accurate molecular models of complex indoles like 7-Bromo-4-fluoro-2-methyl-1H-indole, for which experimental structural data may not be available.

| Compound | Substituent Effect | Calculated HOMO (eV) | Calculated LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Indole (Parent) | Reference | -5.60 | -0.15 | 5.45 |

| 5-Nitroindole | Strongly Electron-Withdrawing | -6.25 | -1.50 | 4.75 |

| 5-Methoxyindole | Strongly Electron-Donating | -5.25 | -0.05 | 5.20 |

Note: Values are hypothetical and for illustrative purposes to show general trends observed in DFT studies.

Ab Initio Methods in Indole Systems

While DFT is a workhorse, ab initio (from first principles) methods provide a higher level of theory and are often used to benchmark DFT results or for systems where DFT may be less reliable. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and the more sophisticated Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are utilized for high-accuracy calculations. chemrxiv.org

These methods are particularly valuable for studying complex electronic phenomena, such as the vibronic coupling between excited states in the indole chromophore. dntb.gov.ua For example, CASSCF/CASPT2 calculations have been used to accurately describe the bond lengths of the indole ring in its ground state, providing a reliable reference for validating the geometries predicted by various DFT functionals. chemrxiv.org Although computationally intensive, ab initio methods are essential for confirming the electronic structure and for detailed investigations into the photophysics of indole derivatives, providing insights that are critical for designing molecules with specific optical properties. nih.govnih.gov

Understanding Substituent Effects on Reactivity and Electronic States

The identity and position of substituents on the indole ring are the primary determinants of its chemical behavior. The interplay between inductive and resonance effects of substituents like halogens and alkyl groups fine-tunes the electron density across the bicyclic system, impacting everything from thermodynamic stability to excited-state dynamics.

Impact of Halogen Atoms (Bromine, Fluorine) on Electronic Properties and Reactivity

Halogen atoms exert a strong influence on the electronic properties of aromatic rings through a combination of two opposing effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). Fluorine is the most electronegative halogen, exhibiting a strong inductive pull, while bromine is less electronegative but more polarizable.

In the case of this compound, the fluorine at the C4 position and the bromine at the C7 position both withdraw electron density from the benzene (B151609) ring via the sigma framework (inductive effect). This withdrawal generally lowers the energy of both the HOMO and LUMO. Studies on halogenated aromatic compounds confirm that electron-withdrawing substituents tend to increase the ionization potential and affect the molecule's susceptibility to electrophilic attack. researchgate.netresearchgate.net The presence of these halogens is expected to lower the reactivity of the benzene portion of the indole ring toward electrophilic substitution.

Simultaneously, the lone pairs on the halogen atoms can participate in resonance, donating electron density back into the pi-system. This +R effect is generally weaker for halogens compared to their -I effect. The net result is that halogens are deactivating yet ortho, para-directing in typical electrophilic aromatic substitution reactions. The precise impact on reactivity and electron distribution is complex and can be elucidated by mapping the molecular electrostatic potential (MEP), a feature readily calculated using DFT.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect |

|---|---|---|---|---|

| -F | C4 | Strong | Weak | Strongly electron-withdrawing |

| -Br | C7 | Moderate | Weak | Moderately electron-withdrawing |

| -CH₃ | C2 | Weakly donating | N/A (Hyperconjugation) | Weakly electron-donating |

Theoretical Prediction of Excited State Properties and Photo-Physical Processes

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for investigating the excited states of molecules and predicting their optical properties, such as UV-visible absorption and emission spectra. sonar.ch By calculating the vertical excitation energies from the ground state, TD-DFT can predict the wavelength of maximum absorption (λmax). researchgate.net

Substituents on the indole ring can cause significant shifts in the absorption and emission spectra. chemrxiv.org Electron-withdrawing groups, such as fluorine and bromine, often lead to a red-shift (bathochromic shift) in the absorption spectrum of indole. nih.gov This phenomenon can be rationalized by the stabilization of the LUMO, which reduces the HOMO-LUMO gap and, consequently, the energy required for electronic excitation. Computational studies on various substituted indoles have successfully modeled these trends. nih.gov For this compound, TD-DFT calculations would be expected to predict a λmax at a longer wavelength compared to unsubstituted indole. The accuracy of these predictions depends heavily on the choice of the exchange-correlation functional, with functionals like CAM-B3LYP and M06-2X often providing reliable results for excited states. researchgate.netnih.gov

Isodesmic Reactions for Thermodynamic Stability Analysis of Substituted Indoles

Determining the thermodynamic stability of a molecule is crucial for understanding its formation and potential energy. The standard heat of formation (ΔHf°) is a key thermodynamic quantity. While it can be measured experimentally through calorimetry, this is not always feasible. Computational chemistry offers a powerful alternative through the use of isodesmic reactions.

An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. uni-muenchen.de This conservation allows for a significant cancellation of systematic errors inherent in quantum chemical calculations, leading to highly accurate predictions of reaction enthalpies even with computationally less expensive methods like B3LYP. researchgate.net

To calculate the heat of formation for this compound, one could design an isodesmic reaction such as the one shown below. The enthalpy of this reaction (ΔHrxn) is calculated computationally. Then, using well-established experimental ΔHf° values for the simpler reference compounds (benzene, fluorobenzene, bromobenzene, 2-methylpyrrole), the unknown ΔHf° of the target molecule can be determined with high accuracy. nih.govrsc.org This approach is invaluable for creating a reliable thermochemical database for complex heterocyclic compounds. acs.org

| This compound + Benzene → Fluorobenzene + Bromobenzene + 2-Methylpyrrole | |||

|---|---|---|---|

| Bond Type | Reactants | Products | Conserved? |

| Aromatic C-C | Yes | Yes | ✔️ |

| Aromatic C-H | Yes | Yes | ✔️ |

| Aromatic C-N | Yes | Yes | ✔️ |

| Aromatic C-F | Yes | Yes | ✔️ |

| Aromatic C-Br | Yes | Yes | ✔️ |

| Pyrrole (B145914) C-CH₃ | Yes | Yes | ✔️ |

The heat of formation of the target is calculated as: ΔHf°(Target) = [ΔHf°(Fluorobenzene) + ΔHf°(Bromobenzene) + ΔHf°(2-Methylpyrrole)] - [ΔHf°(Benzene) + ΔHrxn]

Molecular Interactions and Spectroscopic Property Predictions

Computational chemistry provides a powerful lens through which the complex interplay of forces governing the behavior of molecules like this compound can be scrutinized. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are instrumental in predicting molecular geometries, interaction energies, and spectroscopic signatures, offering insights that complement and guide experimental work.

Non-Covalent Interactions of Indoles with Solvent Molecules (e.g., hydrogen bonding, π-interactions)

The biological and chemical activity of a molecule is intrinsically linked to its interactions with its environment, particularly with solvent molecules. For this compound, several types of non-covalent interactions are of primary importance.

The N-H group of the indole ring is a classic hydrogen bond donor. In protic solvents like water or methanol, this hydrogen atom can form strong hydrogen bonds with the solvent's oxygen atoms. Conversely, the fluorine and bromine substituents, along with the π-system of the indole ring, can act as hydrogen bond acceptors. The fluorine atom, with its high electronegativity, is a potent hydrogen bond acceptor. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction where the electropositive region on the pole of the bromine atom (the σ-hole) interacts with a nucleophilic region of a solvent molecule.

Furthermore, the electron-rich π-system of the indole ring can engage in π-interactions with suitable solvent molecules. These can include π-π stacking with aromatic solvents or cation-π interactions with polar, charged species. The presence of the electron-withdrawing fluorine and bromine atoms modulates the electron density of the π-system, thereby influencing the strength and nature of these interactions.

Computational studies on similar halogenated heterocyclic systems have demonstrated the importance of these interactions in determining solubility, crystal packing, and receptor binding. For instance, theoretical calculations can quantify the interaction energies between this compound and various solvent molecules, providing a rank order of interaction strengths.

| Interaction Type | Potential Interacting Group on this compound | Potential Solvent Partner | Typical Calculated Interaction Energy Range (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding (Donor) | N-H | Water (O), DMSO (O) | -3 to -8 |

| Hydrogen Bonding (Acceptor) | -F | Water (H), Methanol (H) | -1 to -4 |

| Halogen Bonding | -Br (σ-hole) | DMSO (O), Acetone (B3395972) (O) | -1 to -5 |

| π-π Stacking | Indole Ring | Benzene, Toluene | -1 to -3 |

| π-H Interactions | Indole Ring | Chloroform, Dichloromethane | -0.5 to -2.5 |

Computational Spectroscopic Analysis for Structural Elucidation

Computational methods are indispensable for the prediction and interpretation of various spectroscopic data, which are crucial for the structural elucidation and characterization of novel compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental spectra, can confirm the proposed structure and aid in the assignment of complex spectra. The predicted chemical shifts for this compound would be influenced by the electronic effects of the bromine, fluorine, and methyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. These calculations can provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For substituted indoles, the positions of the characteristic ¹Lₐ and ¹Lₑ absorption bands are sensitive to the nature and position of the substituents. Computational analysis can help to understand how the bromo, fluoro, and methyl groups in this compound affect its UV-Vis spectrum.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. The collision cross-section (CCS) is a key parameter derived from IM-MS, which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas. Computational methods can be used to predict the CCS values for different ionic forms (adducts) of a molecule. These predicted values can then be compared with experimental data to increase confidence in compound identification. For this compound, predicted CCS values for various adducts have been calculated. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.98188 | 140.0 |

| [M+Na]⁺ | 249.96382 | 155.3 |

| [M-H]⁻ | 225.96732 | 144.7 |

| [M+NH₄]⁺ | 245.00842 | 163.5 |

| [M+K]⁺ | 265.93776 | 142.7 |

| [M+H-H₂O]⁺ | 209.97186 | 140.1 |

| [M+HCOO]⁻ | 271.97280 | 160.5 |

| [M+CH₃COO]⁻ | 285.98845 | 156.0 |

Advanced Functionalization and Derivatization Strategies for the 7 Bromo 4 Fluoro 2 Methyl 1h Indole Scaffold

N-Functionalization (N-1 Position)

Alkylation and Acylation Methods at Indole (B1671886) Nitrogen

The introduction of alkyl and acyl groups at the indole nitrogen is a fundamental strategy for derivatization. These reactions are typically achieved under basic conditions to deprotonate the N-H group, thereby increasing its nucleophilicity.

N-Alkylation: The alkylation of the indole nitrogen can be accomplished using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent is critical to ensure high yields and prevent side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). For instance, N-alkylation can be performed to prepare chiral N-functionalized indoles. mdpi.com This process may involve the use of a latent nucleophile, where the elimination of fluoride (B91410) ions activates the N-silylindole derivatives for enantioselective N-alkylation. mdpi.com

N-Acylation: Acylation of the indole nitrogen introduces an acyl group, forming an N-acylindole. This reaction is one of the most widely researched in organic chemistry due to the prevalence of the amide bond in various fields. researchgate.net Acylating agents such as acid chlorides or anhydrides are commonly used in the presence of a base. N-acylation is a widely used method for generating N-heterocycle systems with excellent control over regioselectivity and diastereoselectivity. researchgate.net

| Reaction Type | Reagents | Base | Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Alkyl sulfate | NaH, K2CO3, Cs2CO3 | DMF, THF, Acetonitrile |

| N-Acylation | Acid chloride, Acid anhydride | Pyridine, Triethylamine | DCM, Chloroform |

Modulation of Electronic and Steric Properties via N-Substitution

The nature of the substituent at the N-1 position significantly impacts the electronic and steric environment of the indole ring.

Electronic Effects: N-substitution can alter the electron density of the indole ring system. Electron-donating groups (EDGs) attached to the nitrogen increase the electron density, enhancing the nucleophilicity of the ring and influencing its reactivity in electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to nucleophilic attack. Computational studies have shown that the excited state properties of substituted indoles correlate with electrophilicity, and methods can more accurately predict these properties for indoles with electron-withdrawing substituents. nih.gov

Steric Effects: The size and conformation of the N-substituent can exert steric hindrance, influencing the regioselectivity of subsequent reactions at other positions of the indole ring. A bulky substituent at the N-1 position can direct incoming reagents to less hindered positions, such as C-3 or C-5. For example, steric hindrance from substituents at the 7-position of the indole ring can significantly affect reaction outcomes. acs.org

Functionalization at Halogenated Positions (C-4, C-7)

The bromine at C-7 and the fluorine at C-4 are valuable handles for introducing further diversity into the 7-bromo-4-fluoro-2-methyl-1H-indole scaffold through various metal-catalyzed and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the halogenated positions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to form C-C bonds by coupling the bromo-substituted indole with an organoboron reagent, such as a boronic acid or ester. libretexts.org The reaction typically involves a palladium catalyst, a base, and a suitable solvent. libretexts.orgnih.gov The catalytic cycle comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups and the relatively low toxicity of its boron byproducts. nih.gov The use of potassium organotrifluoroborates as coupling partners has gained interest as they are less prone to protodeboronation. nih.govacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at the C-7 position. The reaction couples the bromoindole with an amine in the presence of a palladium catalyst and a strong base. While effective for aromatic or bulky amines, this method may be less suitable for cyclic or alkylamines that possess β-hydrogen atoms due to potential β-elimination. researchgate.net

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 7-Bromo-1H-indazole | Arylboronic acid | PdCl2(dppf) | K2CO3 | 7-Aryl-1H-indazole |

| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole | Aromatic amine | Pd(dba)2/tBuDavePhos | NaOtBu | 4-Arylaminopyrazole |

Nucleophilic Aromatic Substitution in Fluorinated Indoles

The fluorine atom at the C-4 position can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is rendered electron-deficient. libretexts.org In SNAr, a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com The reaction proceeds via an addition-elimination mechanism. libretexts.org

Interestingly, in the context of SNAr, fluoride is often a better leaving group than other halogens. libretexts.orgstackexchange.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. stackexchange.comyoutube.com This effect stabilizes the negatively charged Meisenheimer intermediate. stackexchange.com

Metal-Halogen Exchange Reactions for Further Derivatization

Metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic species, which can then be reacted with various electrophiles. wikipedia.org This reaction is particularly useful for the bromo-substituent at the C-7 position.

The reaction typically involves treating the bromoindole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgacs.org This generates a lithiated indole species that is highly nucleophilic. This intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. A combination of i-PrMgCl and n-BuLi can be used for selective bromine-metal exchange on bromoheterocycles that also contain acidic protons, preventing intermolecular quenching. nih.gov

Functionalization at Alkylated Position (C-2) and C-3 Position

The presence of a methyl group at the C-2 position and the inherent reactivity of the C-3 position on the this compound scaffold allows for a variety of functionalization strategies. These positions can be selectively targeted to build molecular complexity.

While the C-3 position is generally the most nucleophilic site in indoles, the C-2 methyl group offers a unique handle for functionalization. Strategies for modifying this position often involve initial deprotonation or oxidation.

The protons of the 2-methyl group are relatively acidic and can be removed by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles. This reactivity is enhanced because the resulting carbanion is stabilized by resonance, delocalizing the negative charge into the aromatic ring system and onto the nitrogen atom. youtube.com

Another approach to functionalize the C-2 methyl group is through oxidation. Active manganese dioxide has been shown to oxidize 2-methylindole (B41428) derivatives. For instance, the oxidation of a 2-methylindole-3-aldehyde can yield the corresponding indole-2,3-dialdehyde. tandfonline.com This transformation provides a pathway to introduce oxygenated functionalities at the C-2 position.

Direct C2-alkylation of the indole ring itself is also a known transformation, typically proceeding under acidic conditions or via metal-catalyzed reactions. For instance, an acid-catalyzed 2-alkylation of 3-alkylindoles with unactivated alkenes has been developed using a catalytic amount of hydroiodic acid (HI). frontiersin.org This method can afford 2,3-disubstituted indoles. While this reaction functionalizes the C-2 carbon of the indole ring directly, it highlights the possibility of introducing substituents at this position under specific conditions. It is important to note that steric hindrance at the C-7 position, such as the bromo substituent in the title compound, can significantly impact the feasibility of reactions at adjacent positions. acs.orgacs.org

Table 1: Representative Reactions for C-2 Functionalization of 2-Methylindoles

| Reaction Type | Reagents & Conditions | Product Type |

| Deprotonation-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl halide) | C-2 alkylated indole |

| Oxidation | Active Manganese Dioxide (MnO₂) | C-2 formyl or carboxylic acid indole |

| Direct C2-Alkylation | HI (catalytic), Alkene | 2,3-disubstituted indole |

This table presents generalized reactions for 2-methylindoles. The specific application to this compound may require optimization.

The C-3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack. This inherent reactivity makes it a prime site for introducing a wide array of functional groups.

A classic example of electrophilic substitution at the C-3 position is the Mannich reaction. This three-component condensation involves an enolizable carbonyl compound (in this case, the indole), a non-enolizable aldehyde (like formaldehyde), and a secondary amine (such as dimethylamine) to produce a β-aminocarbonyl compound, known as a Mannich base. orgoreview.comwikipedia.orgadichemistry.com The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic C-3 position of the indole. wikipedia.orgadichemistry.com The resulting gramine (B1672134) analog can be a versatile intermediate for further transformations.

The indole C-3 position can also participate in multicomponent reactions. For example, in the presence of a copper catalyst, 2-methylindole can react with aromatic aldehydes and various dienophiles to generate complex spirotetrahydrocarbazoles. nih.gov This transformation proceeds through the formation of an indole-based ortho-quinodimethane intermediate generated from the initial reaction at the C-3 position. nih.gov

While electrophilic substitution is dominant, nucleophilic additions can occur at the C-3 position, typically after it has been functionalized with an electron-withdrawing group. For instance, if an aldehyde group is present at C-3 (forming an indole-3-carbaldehyde), this position becomes susceptible to nucleophilic attack.

Table 2: Examples of Reactions at the C-3 Position of Indoles

| Reaction Type | Reagents & Conditions | Product Type |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine), Acidic conditions | 3-(Aminomethyl)indole (Mannich base) |

| Multicomponent Reaction | Aromatic Aldehyde, Dienophile, Copper catalyst | Spirotetrahydrocarbazole |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | 3-Acylindole |

This table illustrates common reactions at the C-3 position of the indole nucleus. The reactivity of this compound would be influenced by its specific substitution pattern.

Skeletal and Peripheral Molecular Editing of Indoles

Beyond traditional functionalization of existing positions, advanced strategies involving skeletal and peripheral molecular editing have emerged as powerful tools for the late-stage diversification of complex molecules like indoles. chemrxiv.org These methods allow for the modification of the core heterocyclic structure itself.

Skeletal editing involves the reorganization of the atoms that make up the molecular backbone. chemrxiv.org This can be achieved through atom swapping, insertion, or deletion. chemrxiv.org For indoles, this offers a pathway to novel heterocyclic systems that would be challenging to synthesize through conventional methods. One such strategy is the C-to-N atom swap at the C-2 position of indoles, which can lead to the formation of indazoles. chemrxiv.orgchemrxiv.org This transformation can be achieved through an oxidative cleavage of the indole's pyrrole (B145914) ring, followed by a ring-closure step that incorporates a nitrogen atom. chemrxiv.org Another powerful skeletal editing technique is nitrogen atom insertion, which can convert indoles into quinazolines or quinoxalines. chemrxiv.orgthieme-connect.com This is often achieved by reacting a protected indole with an electrophilic nitrene species. chemrxiv.orgthieme-connect.com Electrochemical methods for skeletal editing are also being developed to provide more sustainable routes to these transformations. nih.gov

Peripheral editing refers to the modification of the substituents on the molecular scaffold. nsf.gov A chemodivergent approach using fluoroalkyl carbenes allows for either skeletal or peripheral editing of indoles by trapping an electrophilic fluoroalkyl carbene. researchgate.net This can lead to one-carbon insertion into the skeleton or functionalization at the periphery, such as at the C-3 position. researchgate.net

These editing strategies are particularly valuable in medicinal chemistry and drug discovery, as they enable rapid "scaffold-hopping" from a known active compound to a structurally novel one, potentially leading to improved properties. The ability to perform these modifications at a late stage in a synthetic sequence enhances the efficiency of exploring chemical space. chemrxiv.orgchemrxiv.org

Table 3: Overview of Molecular Editing Strategies for Indoles

| Editing Strategy | Transformation | Resulting Scaffold |

| Skeletal Editing (Atom Swap) | C-to-N swap at C-2 | Indazole |

| Skeletal Editing (Atom Insertion) | Nitrogen atom insertion | Quinazoline or Quinoxaline |

| Peripheral Editing | Carbene-mediated C-H functionalization | Functionalized Indole |

| Skeletal Editing (Ring Expansion) | Carbene-mediated one-carbon insertion | Quinoline |

This table summarizes advanced molecular editing techniques applicable to the indole core.

Research Applications and Broader Scientific Impact of Halogenated Indoles

Role as Versatile Synthons in Organic Synthesis

In organic synthesis, a synthon is a conceptual fragment that assists in retrosynthetic analysis, with a real chemical equivalent used in the actual synthesis. youtube.comyoutube.com Halogenated indoles, including 7-Bromo-4-fluoro-2-methyl-1H-indole, are exceptional synthons due to the reactivity imparted by the carbon-halogen bond. These positions can be readily functionalized through various cross-coupling reactions, serving as a linchpin for constructing more elaborate molecular architectures. mdpi.comnih.gov Arenesulfonyl indoles, which bear a good leaving group, have also emerged as effective precursors for generating vinylogous imine intermediates, opening new avenues for C-3 functionalization. nih.gov

The indole (B1671886) nucleus is a "privileged structure" in drug discovery and is a core component of numerous natural products and pharmaceuticals. mdpi.comnih.gov Halogenated indoles are critical starting materials for synthesizing complex heterocyclic systems. The halogen atom acts as a handle for intramolecular and intermolecular cyclizations. For instance, palladium-catalyzed reactions can be used to functionalize halogenated indoles, leading to the formation of fused ring systems. nih.gov

A notable application is the synthesis of azaindolo[3,2,1-jk]carbazoles, which are prepared through ring-closing C-H activation of precursor molecules. researchgate.net This method allows for the creation of planar, nitrogen-containing polycyclic aromatic compounds with tailored electronic properties. researchgate.net Similarly, 3-halogenated 2-CF3-indoles have been shown to react with various nucleophiles to produce a range of substituted indoles, demonstrating their high synthetic utility. mdpi.com The synthesis of these complex structures is often a key step in the total synthesis of biologically active natural products and their analogs. nih.gov

| Precursor | Reaction Type | Product Class | Significance |

| Bromo-4-phenyl-N-arylcarbazole | C-H Activation | Azaindolo[3,2,1-jk]carbazoles | Building blocks for functional organic materials researchgate.net |

| 3-Halogenated 2-CF3-Indoles | Nucleophilic Substitution | C-3 Substituted Indoles | Access to diverse functionalized indoles mdpi.com |

| Arenesulfonyl Indoles | Conjugate Addition | Indole-Diketopiperazine Adducts | Synthesis of complex alkaloid-like structures nih.gov |

| Aryl Diazonium Salts & Alkyl Iodides | Radical Coupling | Densely Functionalized Indoles | Alternative to Fischer indole synthesis nih.gov |

Halogenated indoles are fundamental building blocks for creating advanced organic molecules with specific functions. researchgate.netindole-building-block.com Their derivatives are integral to many pharmaceuticals, agrochemicals, and dyes. rsc.org In medicinal chemistry, the introduction of halogens can significantly enhance the biological activity of a molecule. mdpi.com For example, 3-alkynylindoles, synthesized from halogenated indole precursors via Sonogashira coupling, serve as building blocks for electronically tunable push-pull chromophores. nih.govresearchgate.netnih.gov

The synthesis of unnatural α-amino acids has gained considerable interest for their application in protein synthesis and peptide-based drug discovery. nih.gov Halogenated indoles can be incorporated into these structures. Organocatalytic methods have been developed for the enantioselective synthesis of indole-based unnatural β-alkynyl α-amino acid derivatives. nih.gov These reactions often involve the asymmetric reaction of indoles with β,γ-alkynyl-α-imino esters, catalyzed by chiral phosphoric acid, to yield products with high enantiomeric excess. nih.gov Furthermore, biosynthetic pathways have been discovered that produce halogenated amino acids, such as 4-Cl-L-lysine, highlighting nature's use of these building blocks. springernature.com

Contributions to Methodological Development in Organic Chemistry

The unique reactivity of halogenated indoles has spurred the development of new synthetic methods and catalytic systems, pushing the boundaries of organic chemistry. researchgate.netnumberanalytics.com

The functionalization of the indole core has been a fertile ground for developing novel catalytic systems. uni-rostock.de Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free approach for synthesizing chiral indole derivatives. acs.orgbenthamdirect.com Chiral phosphoric acids, for example, have been successfully used to catalyze the asymmetric Friedel-Crafts alkylation of indoles, producing enantiomerically enriched 3-substituted indolyl compounds. nih.govbenthamdirect.com These methods provide access to complex chiral heterocycles with high stereoselectivity. acs.org The development of these organocatalytic reactions has been advanced by designing versatile platform molecules like vinylindoles and indolylmethanols. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative. nih.gov Enzymes such as FADH2-dependent halogenases can selectively halogenate tryptophan or indole moieties. nih.gov Furthermore, engineered biocatalysts are being developed for reactions like the enantioselective reduction of hydrazones, providing routes to valuable chiral building blocks. researchgate.net Cooperative biocatalysis, where multiple enzymes work in tandem, has enabled the assembly of complex prenylated indole alkaloids, showcasing the potential of enzymatic cascades in synthesis. researchgate.net

| Catalysis Type | Catalyst Example | Reaction | Significance |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Friedel-Crafts Alkylation of Indoles | Enantioselective synthesis of chiral indole derivatives nih.govbenthamdirect.com |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Stetter-type Umpolung Reaction | C-3 functionalization of indoles with aldehydes nih.gov |

| Biocatalysis | FADH2-dependent Halogenases | Selective Halogenation of Indoles | Site-specific installation of halogen atoms nih.gov |

| Biocatalysis | Engineered Imine Reductases | Enantioselective Hydrazone Reduction | Green synthesis of chiral hydrazine-containing motifs researchgate.net |

| Cooperative Biocatalysis | Prenyltransferases & Cyclases | Assembly of Hapalindole Alkaloids | Synthesis of complex natural products via enzymatic cascades researchgate.net |

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for synthesizing and functionalizing indoles. eurekaselect.com These innovations focus on reducing waste, using environmentally benign solvents, and improving energy efficiency. numberanalytics.com One approach involves multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby improving atom economy and reducing waste. rsc.orgrsc.org

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and increased energy efficiency compared to conventional heating methods. numberanalytics.comresearchgate.net The development of an oxone-halide system for the halogenation of indoles provides a green alternative to traditional, often toxic, halogenating agents by generating the reactive species in situ. organic-chemistry.org This method allows for the selective C2 or C3 halogenation of indoles under mild conditions. organic-chemistry.org Researchers are also exploring the use of greener solvents like water and ionic liquids, or even solvent-free conditions, to minimize the environmental impact of indole synthesis. eurekaselect.comresearchgate.net

Advanced Materials Research and Optoelectronic Applications (Theoretical and Synthetic Aspects)

The indole scaffold is not only a cornerstone of medicinal chemistry but also a promising building block for advanced organic materials. researchgate.netrsc.org The introduction of halogens provides a powerful strategy for tuning the electronic and photophysical properties of these materials. Halogenation generally lowers the HOMO and LUMO energy levels of conjugated systems, which can enhance stability and promote electron transport, a desirable feature for n-type organic semiconductors. researchgate.net

Theoretical and synthetic studies have shown that halogenated indoles can be used to construct larger, planar, and highly conjugated systems. For example, 3-alkynylindoles, derived from their halogenated precursors, are used to synthesize push-pull chromophores with significant intramolecular charge-transfer characteristics. nih.govnih.gov The electronic properties of these molecules can be finely tuned by varying the substituents, leading to materials with absorption maxima spanning a wide range of the visible spectrum. nih.gov

Furthermore, the incorporation of halogenated indole units into larger frameworks, such as azaindolo[3,2,1-jk]carbazoles, creates new building blocks for functional organic materials. researchgate.net The position of the nitrogen and halogen atoms within these rigid, planar structures decisively impacts their photophysical properties, electrochemical behavior, and solid-state packing, making them attractive candidates for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Design of Chemical Probes and Tools for Mechanistic Elucidation (excluding biological utility)

The specific structural and electronic features of halogenated indoles, such as this compound, make them intriguing candidates for the design of chemical probes and tools aimed at elucidating reaction mechanisms in non-biological contexts. The strategic placement of halogen atoms provides unique handles and reporting elements that can be exploited to monitor and understand complex chemical transformations.

The utility of a chemical probe in mechanistic studies hinges on its ability to either directly report on its environment or to possess specific reactivity that allows it to interrogate a chemical system. In this regard, the bromine and fluorine atoms on the indole ring of this compound offer distinct advantages. The bromine atom can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the attachment of reporter groups or tethering to other molecules of interest. acs.org Additionally, the presence of a heavy atom like bromine can be advantageous in X-ray crystallography studies to aid in phase determination.

The fluorine atom, on the other hand, provides a powerful spectroscopic marker. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for monitoring subtle changes in the electronic environment of the fluorine atom. This can provide valuable insights into intermolecular interactions, conformational changes, or the progress of a reaction at the molecular level.

While specific applications of this compound as a chemical probe for non-biological mechanistic elucidation are not extensively documented in the current literature, its potential can be inferred from the known reactivity of related halogenated and indole-containing compounds in fields such as materials science and catalysis. For instance, halogenated aromatic compounds are pivotal in transition-metal-catalyzed reactions, and a probe based on this indole could be designed to study the kinetics and mechanism of such processes. acs.org

The indole core itself can participate in various chemical reactions, and the electronic perturbations induced by the halogen substituents can modulate its reactivity in a predictable manner. This tailored reactivity could be harnessed to probe reaction intermediates or transition states. For example, in polymerization reactions, an initiator or catalyst bearing the this compound moiety could provide a means to study the polymerization mechanism and kinetics through ¹⁹F NMR spectroscopy. researchgate.netresearchgate.netnih.gov

The photophysical properties of the indole scaffold, while often exploited in biological probes, could also be tuned by halogenation for applications in materials science. For example, the development of novel photoresponsive materials or sensors for small molecules could be envisaged, where the fluorescence or phosphorescence of the indole core is modulated by its interaction with an analyte. The principles of designing fluorescent probes based on non-bonding interactions with halogenated compounds could be applied here. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇BrFN |

| Monoisotopic Mass | 226.9746 Da |

| XlogP (predicted) | 3.2 |

| InChI | InChI=1S/C9H7BrFN/c1-5-4-6-8(11)3-2-7(10)9(6)12-5/h2-4,12H,1H3 |

| InChIKey | MJYFLHWYHASGRR-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=CC(=C2N1)Br)F |

Table generated from data available in PubChem. uni.lu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.